molecular formula C11H10B10FN2O5 B124355 5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil CAS No. 157444-53-6

5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil

Cat. No. B124355
CAS RN: 157444-53-6
M. Wt: 377.3 g/mol
InChI Key: FSYQQKZZLXMLKG-BAFBOGLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil, also known as F-carborane nucleoside, is a synthetic nucleoside analog that has shown potential in cancer therapy. It is a combination of a modified sugar molecule and a modified base, which gives it unique properties that make it a promising candidate for cancer treatment.

Mechanism of Action

5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside inhibits the growth of cancer cells by interfering with their DNA synthesis. It is incorporated into the DNA of cancer cells, which leads to DNA damage and cell death. This compound nucleoside has also been shown to inhibit the activity of enzymes involved in DNA synthesis, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound nucleoside has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. It has also been shown to have good bioavailability, which means that it can reach the target cells effectively. This compound nucleoside has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside has several advantages for lab experiments. It is stable in solution, which makes it easy to handle and store. It is also easy to synthesize in large quantities. However, this compound nucleoside has some limitations for lab experiments. It is expensive to synthesize, which limits its availability for research. It also has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for 5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside research. One direction is to further study its potential in cancer therapy, particularly in combination with other anti-cancer drugs. Another direction is to study its potential in imaging and diagnosis of cancer. This compound nucleoside could also be studied for its potential in other diseases, such as viral infections. Finally, further research is needed to optimize the synthesis method and improve the availability of this compound nucleoside for research.

Synthesis Methods

The synthesis of 5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside involves a series of chemical reactions that modify the sugar and base molecules. The modified sugar molecule is first synthesized using a combination of chemical reactions involving arabinose and fluorine. The modified base molecule is then synthesized using a combination of chemical reactions involving uracil and carborane. The final step involves combining the modified sugar and base molecules to form this compound nucleoside.

Scientific Research Applications

5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound nucleoside is also being studied for its potential in imaging and diagnosis of cancer. Its unique properties make it a promising candidate for targeted cancer therapy.

properties

CAS RN

157444-53-6

Molecular Formula

C11H10B10FN2O5

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C11H10B10FN2O5/c22-5-6(26)4(2-25)29-8(5)24-1-3(7(27)23-9(24)28)10-11-13(10)15(11)18(14(10)11)16-12-17-20-19(16)21(17)20/h1,4-6,8,25-26H,2H2,(H,23,27,28)/t4-,5+,6-,8-,10?,11?/m1/s1

InChI Key

FSYQQKZZLXMLKG-BAFBOGLKSA-N

Isomeric SMILES

[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)[C@H]9[C@H]([C@@H]([C@H](O9)CO)O)F

SMILES

[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)C9C(C(C(O9)CO)O)F

Canonical SMILES

[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)C9C(C(C(O9)CO)O)F

synonyms

5-CFAU
5-o-carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil
5-o-carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil, (A-D-arabino)-stereoisomer
5-o-carboranyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.